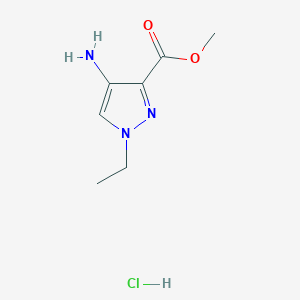
1-(2-Chlorobenzoyl)piperidin-3-ol
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)piperidin-3-ol, also known as 838, is a compound with a wide range of applications in fields such as medicinal chemistry, pharmacology, and toxicology. It has the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)piperidin-3-ol consists of a piperidine ring attached to a 2-chlorobenzoyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
1-(2-Chlorobenzoyl)piperidin-3-ol: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of many drugs . The compound can undergo intra- and intermolecular reactions to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pharmacological Applications
The pharmacological potential of piperidine derivatives makes 1-(2-Chlorobenzoyl)piperidin-3-ol significant for drug design. It’s involved in the creation of over twenty classes of pharmaceuticals, including alkaloids . Its derivatives have been studied for their biological activity and potential as new therapeutic agents.
Biological Activity Studies
This compound serves as a precursor for synthesizing biologically active molecules. Researchers can modify its structure to produce derivatives with potential biological activities, which are then evaluated for their pharmacological properties .
Development of Dual Inhibitors
1-(2-Chlorobenzoyl)piperidin-3-ol: derivatives have been designed as dual inhibitors for targets like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant in cancer treatment .
Analytical Chemistry
In analytical chemistry, 1-(2-Chlorobenzoyl)piperidin-3-ol can be used as a standard or reference compound. Its well-characterized properties, such as NMR, HPLC, LC-MS, and UPLC, make it suitable for calibrating instruments and validating analytical methods .
Chemical Education and Research
Due to its well-documented synthesis and properties, 1-(2-Chlorobenzoyl)piperidin-3-ol is an excellent subject for educational purposes in organic chemistry and pharmacology. It provides a practical example of heterocyclic chemistry and drug design principles .
Safety and Hazards
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABGTHHLANHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)

![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)

![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)




